2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine
Description
2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a synthetic organic compound that features both morpholine and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C13H19N3O3S |
|---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C13H19N3O3S/c17-13(16-2-4-18-5-3-16)12-9-15(1-6-19-12)8-11-7-14-10-20-11/h7,10,12H,1-6,8-9H2 |
InChI Key |
ZLNDFCYHDPZXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Coupling of the Two Rings: The final step involves coupling the thiazole and morpholine rings, often through a carbonyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Nucleophilic substitution reactions could occur at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]piperidine
- 2-(Piperidine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine
Uniqueness
The unique combination of the morpholine and thiazole rings in 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine may confer distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
